Rolapitant hydrate hydrochloride
Description
Historical Context and Development of Neurokinin-1 Receptor Antagonists
The journey to the development of rolapitant (B1662417) is rooted in the discovery of Substance P in 1931 by von Euler and Gaddum. wikipedia.org This neuropeptide was found to have potent effects on smooth muscle contraction and vasodilation. wikipedia.org For decades, research was hampered by difficulties in purifying SP from mammalian tissues. wikipedia.org A significant breakthrough came in the 1960s with the discovery of nonmammalian peptides, termed tachykinins, that shared a common C-terminal sequence and elicited similar biological effects to SP. wikipedia.org In 1971, the structure of SP was finally identified. wikipedia.org
This led to the understanding of the tachykinin receptor system, which includes the NK-1, NK-2, and NK-3 receptors. researchgate.net The binding of Substance P to the NK-1 receptor was identified as a critical pathway in various biological processes, including the vomiting reflex (emesis). medkoo.comwikipedia.org This discovery spurred pharmaceutical companies to search for non-peptide NK-1 receptor antagonists, which would have better oral bioavailability and stability than peptide-based compounds. wikipedia.org
In 1991, Pfizer announced the discovery of the first non-peptide antagonist, CP-96,345, marking a turning point in the field. researchgate.net This led to extensive research and the development of numerous other non-peptide NK-1 receptor antagonists. wikipedia.org The first such drug to receive marketing approval from the U.S. Food and Drug Administration (FDA) was aprepitant (B1667566) in 2003, for the prevention of chemotherapy-induced nausea and vomiting (CINV). wikipedia.orgpatsnap.commdpi.com Following this, other compounds such as casopitant (B1241461) and netupitant (B1678218) were developed. wikipedia.org Rolapitant, originally developed by Schering-Plough, emerged as a newer-generation NK-1 receptor antagonist with a significantly longer half-life, receiving FDA approval in 2015. wikipedia.orgwikipedia.orgscienceopen.com
Significance of Rolapitant Hydrate (B1144303) Hydrochloride in Preclinical Pharmacology and Medicinal Chemistry Research
Rolapitant hydrate hydrochloride holds considerable significance in preclinical and medicinal chemistry research due to its distinct pharmacological and structural properties. As an azaspiro compound, its chemical structure is notable. nih.gov Preclinical studies have established its high selectivity and competitive antagonism of human Substance P/NK-1 receptors. fda.govnih.gov
A key feature of rolapitant is its prolonged duration of action, with a terminal half-life of approximately 169 to 183 hours (about 7 days). wikipedia.orgdrugbank.com This long half-life is a distinguishing characteristic compared to earlier NK-1 receptor antagonists. scienceopen.com Preclinical and clinical pharmacology studies have demonstrated that a single dose can lead to high and sustained occupancy of NK-1 receptors in the brain. fda.govnih.gov Positron Emission Tomography (PET) imaging studies in healthy volunteers have shown that a 180 mg oral dose of rolapitant resulted in near-saturable binding to NK-1 receptors (mean occupancy of 94%) in the brain 120 hours after administration. nih.gov
From a medicinal chemistry perspective, rolapitant's metabolic profile is of great interest. Unlike some other NK-1 receptor antagonists, it is not a significant inhibitor or inducer of the cytochrome P450 enzyme CYP3A4. drugbank.comnih.gov It is, however, a moderate inhibitor of CYP2D6 and the transporter proteins P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). wikipedia.orgnih.gov This unique metabolic profile reduces the potential for certain drug-drug interactions, a significant consideration in medicinal chemistry and clinical research. nih.gov Rolapitant is primarily metabolized by CYP3A4 to form its major active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant). wikipedia.orgdrugbank.com
The efficacy of rolapitant has been demonstrated in numerous preclinical and clinical studies for the prevention of CINV. The tables below summarize key findings from pivotal clinical trials.
Table 1: Efficacy of Rolapitant in Highly Emetogenic Chemotherapy (HEC) Trials Complete Response (CR) is defined as no emetic episodes and no use of rescue medication.
| Study | Phase | Chemotherapy | Primary Endpoint (Delayed Phase CR, 25-120h) |
|---|---|---|---|
| HEC-1 (NCT01499849) | III | Cisplatin-based | Rolapitant Group: 72.7% vs Control Group: 58.4% |
Data sourced from a 2015 publication on two randomized, active-controlled, double-blind, phase 3 trials. nih.gov
Table 2: Efficacy of Rolapitant in Moderately Emetogenic Chemotherapy (MEC) Trial Complete Response (CR) is defined as no emetic episodes and no use of rescue medication.
| Study | Phase | Chemotherapy | Primary Endpoint (Delayed Phase CR, 25-120h) |
|---|
Data sourced from a 2015 publication on a multicenter, randomized, double-blind, parallel-group, controlled clinical trial. jhoponline.com
Research Paradigms and Key Academic Inquiries for this compound
Academic research on this compound has primarily been conducted within the paradigm of supportive care in oncology, specifically focusing on the prevention of CINV. jhoponline.comascopost.comtouchoncology.com CINV is a distressing side effect of cancer treatment that can be categorized into acute (occurring within 24 hours of chemotherapy) and delayed (occurring from 24 to 120 hours post-chemotherapy) phases. drugbank.comascopost.com The delayed phase, in particular, has been a significant challenge to manage. wikipedia.orgdovepress.com
Key academic inquiries have centered on several areas:
Efficacy in Delayed CINV: A major focus of research has been to establish the superiority of rolapitant in combination with standard antiemetics (a 5-HT3 receptor antagonist and dexamethasone) for preventing delayed nausea and vomiting compared to the standard antiemetics alone. nih.govnih.gov
Sustained Efficacy over Multiple Cycles: Researchers have investigated whether the protective effect of rolapitant is maintained over multiple cycles of chemotherapy, which is crucial for patients undergoing long-term treatment. nih.gov Pooled analyses have shown that rolapitant provided superior CINV protection over multiple cycles. nih.gov
Pharmacokinetics and Receptor Occupancy: Studies utilizing advanced imaging techniques like PET have been instrumental in understanding the relationship between plasma concentration, NK-1 receptor occupancy in the brain, and the drug's long duration of effect. fda.govnih.gov These studies help to validate the single-dose administration strategy.
Drug-Drug Interaction Profile: A significant area of academic inquiry has been the characterization of rolapitant's interaction with the cytochrome P450 enzyme system. nih.govnih.gov Its lack of CYP3A4 inhibition is a key differentiator from other drugs in its class and has been a subject of detailed pharmacological investigation. drugbank.comnih.gov
Efficacy Across Different Chemotherapy Regimens: Research has sought to define the efficacy of rolapitant across a spectrum of chemotherapeutic agents, including highly emetogenic chemotherapy (HEC) like cisplatin (B142131) and moderately emetogenic chemotherapy (MEC) regimens such as those containing anthracyclines, cyclophosphamide, or carboplatin. nih.govjhoponline.comresearchgate.net
Exploratory Research: Some preclinical academic research has explored other potential effects of the compound. For instance, studies using animal models like chick embryos have been conducted to investigate potential teratogenic effects at high doses, aiming to fill gaps in the literature regarding its developmental safety profile. scienceopen.comnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C25H29ClF6N2O3 |
|---|---|
Molecular Weight |
555.0 g/mol |
IUPAC Name |
8-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxymethyl]-8-phenyl-1,9-diazaspiro[4.5]decan-2-one;hydrate;hydrochloride |
InChI |
InChI=1S/C25H26F6N2O2.ClH.H2O/c1-16(17-11-19(24(26,27)28)13-20(12-17)25(29,30)31)35-15-23(18-5-3-2-4-6-18)10-9-22(14-32-23)8-7-21(34)33-22;;/h2-6,11-13,16,32H,7-10,14-15H2,1H3,(H,33,34);1H;1H2 |
InChI Key |
GZQWMYVDLCUBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC2(CCC3(CCC(=O)N3)CN2)C4=CC=CC=C4.O.Cl |
Origin of Product |
United States |
Chemical Synthesis and Structural Elucidation
The synthesis of Rolapitant (B1662417) is a multi-step process that requires precise control over stereochemistry to achieve the desired therapeutic agent. The molecule's complex three-dimensional architecture, featuring a spirocyclic core and multiple chiral centers, presents significant synthetic challenges.
Total Synthesis Routes and Key Intermediates
The total synthesis of Rolapitant has been approached through various routes, often involving the initial preparation of key fragments that are later coupled to construct the final molecule. One of the critical intermediates is the chiral alcohol, (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol. The enantioselective synthesis of this intermediate is paramount for establishing one of the three stereocenters in the final Rolapitant molecule. researchgate.netnih.govchemicalbook.com
Another pivotal component is the spirocyclic core, specifically the (5S,8S)-8-phenyl-1,7-diazaspiro[4.5]decan-2-one moiety. The construction of this spiro-piperidine lactam is a key challenge in the synthesis. Various synthetic strategies have been developed to achieve the desired diastereoselectivity for this core structure. nih.gov
Stereoselective Synthesis and Chiral Control
Rolapitant possesses three chiral centers, making stereoselective synthesis a critical aspect of its production. The desired stereoisomer is (5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-1,7-diazaspiro[4.5]decan-2-one. nih.gov Achieving this specific configuration requires meticulous control at various stages of the synthesis.
The synthesis of the (1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol intermediate is often accomplished through asymmetric reduction of the corresponding ketone or via enzymatic resolution. researchgate.netnih.govgoogle.com For instance, methods employing asymmetric transfer hydrogenation with rhodium or ruthenium catalysts have been reported. google.com
The diastereoselective construction of the spiro-piperidine lactam core is another crucial step. The relative stereochemistry of the two chiral centers within the spirocycle is critical for the final compound's activity. Synthetic strategies often employ chiral auxiliaries or stereoselective cyclization reactions to control the formation of the desired diastereomer. nih.gov
Process Chemistry Innovations in Rolapitant Hydrate (B1144303) Hydrochloride Production
The industrial-scale synthesis of complex molecules like Rolapitant often benefits from process chemistry innovations aimed at improving efficiency, safety, and sustainability. While specific details of the industrial process for Rolapitant are often proprietary, the pharmaceutical industry has seen a significant move towards technologies like continuous flow chemistry. rsc.org
Continuous flow processes offer advantages such as improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for higher throughput and automation. nih.gov The application of flow chemistry to the synthesis of neurokinin-1 receptor antagonists and other complex active pharmaceutical ingredients (APIs) is an area of active research and development. nih.govjst.org.in Such innovations could potentially be applied to key steps in the Rolapitant synthesis, such as the formation of the chiral alcohol or the construction of the spirocyclic core.
Polymorphism and Solid-State Characteristics of Rolapitant Hydrate Hydrochloride
The solid-state properties of an active pharmaceutical ingredient are critical for its stability, dissolution, and bioavailability. For Rolapitant, the hydrochloride salt is formulated as a monohydrate. nih.govebi.ac.uk
Crystalline and Amorphous Forms Research
The solid form of a drug can exist in crystalline or amorphous states. Crystalline forms have a regular, repeating arrangement of molecules, while amorphous forms lack long-range order. Different crystalline forms of the same compound are known as polymorphs.
Rolapitant hydrochloride is known to exist as a crystalline powder. nih.gov Research into the potential for polymorphism is a standard part of pharmaceutical development to ensure the consistent performance of the drug product. Techniques such as powder X-ray diffraction (PXRD) and thermal analysis (e.g., differential scanning calorimetry) are commonly used to screen for and characterize different polymorphic forms. rigaku.comresearchgate.net The stability of different polymorphs can vary, which can impact the shelf-life and efficacy of the final drug product. umn.eduresearchgate.net
Hydration States and Salt Form Characterization
Rolapitant is formulated as a hydrochloride monohydrate. nih.govebi.ac.uk Hydrates are crystalline solids that incorporate water molecules into their crystal lattice. The degree of hydration can affect the physical and chemical properties of the drug substance. The characterization of the monohydrate form is crucial and is typically performed using techniques like single-crystal X-ray diffraction to determine the precise arrangement of the molecules and water in the crystal lattice. mdpi.commdpi.comnih.gov
The choice of the hydrochloride salt is also a critical aspect of the drug's formulation. Different salt forms of a drug can exhibit varying solubility, stability, and hygroscopicity. droracle.aipharmtech.com The physical and chemical stability of the Rolapitant injectable emulsion has been studied, indicating its compatibility with other intravenously administered drugs. nih.gov Such stability studies are essential to ensure the quality and performance of the final pharmaceutical product.
Influence of Solid-State Properties on Research Formulation Stability
The solid-state properties of an active pharmaceutical ingredient (API) are crucial as they can significantly impact the stability, and consequently the effectiveness, of a pharmaceutical product. wiley-vch.de For rolapitant, the hydrochloride monohydrate is the utilized crystalline form. newdrugapprovals.orgnih.gov This form is a white to off-white, slightly hygroscopic crystalline powder. newdrugapprovals.org The solubility of rolapitant hydrochloride in aqueous solutions is dependent on pH, with higher solubility observed at lower pH levels. fda.gov
Different solid-state forms of a compound, such as polymorphs (different crystal structures) or the amorphous state, can exhibit varied physical and chemical properties. wiley-vch.de These differences can affect the stability of a formulation. wiley-vch.de Chemical reactions such as oxidation, cyclization, and hydrolysis can occur at different rates in the solid state compared to in solution, and factors like molecular mobility within the solid can play a significant role. researchgate.net The solid-state matrix can trap reactive intermediates, a phenomenon known as the "cage effect," which can influence degradation pathways. nih.gov
The choice of a specific solid form for a pharmaceutical formulation is a critical step in drug development. wiley-vch.de For rolapitant, the hydrochloride hydrate is the selected form for clinical use. nih.gov The stability of this form is essential for maintaining the quality and performance of the final product. While specific research findings on the comparative stability of different polymorphic forms of rolapitant are not extensively detailed in the provided search results, the selection of the monohydrate form suggests it possesses the desired stability characteristics for a pharmaceutical product. newdrugapprovals.orgnih.gov The stability of solid-state pharmaceuticals can be influenced by factors such as exposure to radiation, which can induce degradation. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source |
| Appearance | White to off-white crystalline powder | newdrugapprovals.org |
| Molecular Weight | 554.95 g/mol | fda.gov |
| Hygroscopicity | Slightly hygroscopic | newdrugapprovals.org |
| Aqueous Solubility | pH-dependent, more soluble at lower pH | fda.gov |
| Plasma Protein Binding | 99.8% | fda.govwikipedia.org |
Molecular Pharmacology and Neurokinin 1 Receptor Interaction Dynamics
High Affinity and Selectivity of Rolapitant (B1662417) for Neurokinin-1 Receptor
The therapeutic efficacy of rolapitant is underpinned by its strong and specific binding to the NK-1 receptor. This high affinity ensures a durable blockade of the receptor, while its selectivity minimizes off-target effects.
Quantitative Receptor Binding Studies (Ki Determination)
Quantitative studies have demonstrated the high affinity of rolapitant for the human NK-1 receptor. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding. Rolapitant exhibits a Ki value of 0.66 nM for the human NK-1 receptor, highlighting its potent interaction with the target. nih.govmedchemexpress.com
Table 1: Rolapitant Ki Value
| Compound | Receptor | Ki (nM) |
|---|---|---|
| Rolapitant | Human NK-1 | 0.66 |
This table is interactive. Click on the headers to sort.
Receptor Occupancy Studies and Methodologies
Positron Emission Tomography (PET) studies have been instrumental in determining the extent and duration of NK-1 receptor occupancy by rolapitant in the brain. nih.govasco.org These studies utilize a radiolabeled tracer, such as [11C]GR205171, which is a high-affinity NK-1 receptor ligand. asco.orgnih.gov By measuring the displacement of this tracer after rolapitant administration, researchers can quantify the percentage of NK-1 receptors occupied by the drug. asco.org
A key finding from these studies is that a single oral dose of rolapitant can lead to high and sustained NK-1 receptor occupancy. nih.govasco.org For instance, greater than 90% receptor occupancy in the cortex was observed five days after administration of a 200 mg dose. nih.govasco.org This prolonged receptor engagement is a critical factor in its clinical effectiveness, particularly in preventing delayed-phase chemotherapy-induced nausea and vomiting (CINV). asco.org The level of NK-1 receptor occupancy has been shown to be directly related to the plasma concentration of rolapitant. nih.govasco.org
Selectivity Profile Against Neurokinin-2 and Neurokinin-3 Receptors
Rolapitant demonstrates a high degree of selectivity for the NK-1 receptor over other neurokinin receptor subtypes, namely the neurokinin-2 (NK-2) and neurokinin-3 (NK-3) receptors. nih.govmedchemexpress.com Studies have shown that rolapitant's affinity for the NK-1 receptor is more than 1000-fold greater than its affinity for the NK-2 and NK-3 receptors. medchemexpress.com This selectivity is crucial as it minimizes the potential for off-target effects that could arise from interacting with other neurokinin receptors, which are involved in different physiological processes. nih.govnih.gov
Functional Antagonism Mechanisms
Rolapitant functions as a competitive antagonist at the NK-1 receptor, directly interfering with the binding of Substance P and subsequently modulating downstream signaling pathways.
Competitive Inhibition of Substance P Binding
Rolapitant acts as a competitive antagonist, meaning it directly competes with Substance P for the same binding site on the NK-1 receptor. nih.govasco.org Substance P is a neuropeptide that plays a central role in the transmission of emetic signals in the brainstem. nih.govnih.gov By physically blocking the binding of Substance P to the NK-1 receptor, rolapitant prevents the initiation of the signaling cascade that leads to the sensation of nausea and the act of vomiting. nih.govdrugbank.comnih.gov This competitive inhibition is a fundamental aspect of its antiemetic effect.
Signal Transduction Modulation Through NK1 Receptor Blockade
The binding of Substance P to the NK-1 receptor, a G protein-coupled receptor (GPCR), normally triggers a cascade of intracellular signaling events. nih.govmdpi.com This includes the activation of various second messenger systems. mdpi.com By blocking the NK-1 receptor, rolapitant effectively inhibits these downstream signal transduction pathways. researchgate.net This disruption of the emetic signaling cascade at a central level is the ultimate mechanism through which rolapitant exerts its antiemetic properties. youtube.com
In Vitro Functional Assays (e.g., Calcium Efflux)
In vitro functional assays are crucial for characterizing the antagonist properties of compounds like rolapitant at the cellular level. One common method involves measuring changes in intracellular calcium concentration ([Ca2+]i) following receptor activation. The NK1 receptor is a G-protein coupled receptor (GPCR) that, upon binding with its natural ligand Substance P, initiates a signaling cascade leading to the release of calcium from intracellular stores. Antagonists like rolapitant are expected to inhibit this effect.
In studies using Chinese Hamster Ovary (CHO) cells engineered to express the human NK1 receptor, rolapitant demonstrated a concentration-dependent and competitive inhibition of the calcium efflux induced by the NK1 receptor agonist GR-73632. medchemexpress.com This type of assay directly illustrates the functional antagonism of rolapitant at the NK1 receptor. The binding of rolapitant to the receptor blocks the conformational changes necessary for G-protein activation and subsequent downstream signaling, thereby preventing the rise in intracellular calcium that would otherwise be triggered by an agonist. medchemexpress.commoleculardevices.com
The potency of rolapitant in these functional assays is a key determinant of its clinical efficacy. The ability to effectively block agonist-induced calcium signaling at low nanomolar concentrations highlights its high affinity and specific antagonism for the NK1 receptor.
Interaction with Other Biological Targets (Non-CYP, Non-Transporter)
To ensure the selectivity of a drug and to understand its potential for off-target effects, it is essential to screen it against a wide array of other biological molecules.
Screening Against Panels of Receptors, Enzymes, and Ion Channels
Rolapitant has undergone extensive screening against panels of various receptors, enzymes, and ion channels to assess its selectivity. nih.gov Research has shown that rolapitant does not possess significant affinity for the neurokinin-2 (NK2) or neurokinin-3 (NK3) receptor subtypes, with a selectivity of over 1000-fold for the NK1 receptor. medchemexpress.comnih.gov This high degree of selectivity is a critical attribute, as interactions with other neurokinin receptors could lead to unintended physiological effects.
Beyond the neurokinin receptor family, rolapitant has been tested against a battery of other biological targets. nih.gov These screening panels typically include a diverse range of GPCRs, ion channels, and enzymes to identify any potential clinically relevant off-target interactions. The results of these screenings have consistently demonstrated the high specificity of rolapitant for the NK1 receptor. nih.gov
Below is a table summarizing the selectivity profile of Rolapitant.
| Target Class | Specific Targets | Interaction Profile |
| Neurokinin Receptors | NK2, NK3 | >1000-fold lower affinity compared to NK1 receptor medchemexpress.comnih.gov |
| Other Receptors, Enzymes, and Ion Channels | Broad screening panels | No significant affinity reported nih.gov |
Implications for Off-Target Research
The high selectivity of rolapitant for the NK1 receptor, as demonstrated in comprehensive screening assays, has significant implications for off-target research. A drug with a clean off-target profile is generally expected to have a more predictable and favorable safety profile, as the likelihood of unintended pharmacological effects is reduced.
The focused interaction of rolapitant with the NK1 receptor simplifies the interpretation of its pharmacological and toxicological profiles. Any observed effects are more likely to be a direct consequence of NK1 receptor blockade rather than confounding interactions with other biological targets. This high degree of selectivity is a desirable characteristic in drug development, as it minimizes the potential for complex and unpredictable side effects.
Further research into the off-target profile of rolapitant continues to reinforce its specificity, providing a solid foundation for its clinical use. The lack of significant interactions with a wide range of other receptors, enzymes, and ion channels underscores its targeted mechanism of action.
Structure Activity Relationship Sar and Medicinal Chemistry Design
Elucidation of Key Pharmacophore Features for NK1 Receptor Antagonism
The pharmacophore for NK-1 receptor antagonism, refined over years of research, consists of several key features that are exemplified in the structure of Rolapitant (B1662417). The discovery and development of non-peptide antagonists like Rolapitant marked a significant advancement in controlling delayed-phase emesis, a challenge for older antiemetic classes. wikipedia.org
Core components essential for high-affinity binding include:
Aromatic Core: A central aromatic structure, in Rolapitant's case, a phenyl group, which correctly orients the other functional groups within the receptor's binding pocket.
Substituted Benzyl Group: A 3,5-bis(trifluoromethyl)phenyl group is a critical feature. This moiety is understood to fit into a deep hydrophobic pocket within the NK-1 receptor, contributing significantly to the compound's high binding affinity. wikipedia.orgmdpi.com The trifluoromethyl groups are crucial for enhancing this interaction.
Basic Nitrogen Center: A basic nitrogen atom, typically within a heterocyclic system like a piperidine (B6355638), is essential for a key ionic interaction with the receptor. In the development of related NK-1 antagonists, functionalizing this nitrogen was a strategy to reduce its basicity and thereby improve oral bioavailability. wikipedia.org
Spirocyclic System: Rolapitant features a unique spiro[4.5]decan-2-one system. This rigid structure helps to lock the molecule into the optimal conformation for binding to the NK-1 receptor, minimizing the entropic penalty upon binding and enhancing affinity.
Rolapitant is a highly selective and competitive antagonist of the human NK-1 receptor, demonstrating nanomolar affinity. nih.govnih.gov It shows a strong affinity for the NK-1 receptor compared to the NK-2 and NK-3 receptor subtypes and does not exhibit significant affinity for a wide array of other receptors, transporters, or enzymes. nih.gov
Design and Synthesis of Rolapitant Analogues
The design of Rolapitant and its conceptual analogues follows established principles of structure-based drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com
The development of potent NK-1 inhibitors often involves a systematic exploration of structural modifications. Based on the general development history of this class of drugs, key areas for modification would include:
Piperidine Substituents: Altering the groups attached to the piperidine ring can modulate binding affinity and physical properties. The ether linkage and the specific stereochemistry at the benzylic position in Rolapitant are the results of optimization for potent receptor interaction.
Aromatic Ring Substitution: While the 3,5-bis(trifluoromethyl) pattern is highly effective, other substitution patterns could be explored to fine-tune electronic and steric properties, potentially altering metabolism or off-target effects.
Scaffold Hopping: Medicinal chemists often replace core structures (a practice known as "scaffold hopping") to discover novel intellectual property and potentially improved drug-like properties. mdpi.com For instance, replacing the spirocyclic core of Rolapitant with other rigid or semi-rigid ring systems could yield analogues with different pharmacokinetic profiles. The goal of such modifications is often to improve properties like metabolic stability and oral bioavailability, which were key hurdles in the development of earlier NK-1 antagonists. wikipedia.org
Stereochemistry is a critical determinant of the biological activity of NK-1 receptor antagonists. Biological systems, including receptors, are inherently chiral and can differentiate between stereoisomers as if they were entirely different molecules. nih.govslideshare.net
Rolapitant is a single isomer with a specific three-dimensional arrangement defined as (5S,8S)-8-[[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]methyl]-8-phenyl-7-diazaspiro[4.5]decan-2-one. This precise stereochemistry is essential for its high-affinity and selective binding to the NK-1 receptor. The (R)-configuration of the ethoxymethyl side chain and the (S,S)-configuration of the spiro-piperidine core correctly position the key pharmacophoric elements—the trifluoromethylphenyl group and the phenyl group—within the complex topography of the receptor's binding site. Any variation in these chiral centers would be expected to result in a diastereomer or enantiomer with significantly reduced or no activity, as the precise fit would be lost. rsc.orgresearchgate.net
Preclinical Pharmacokinetics and Biotransformation
Absorption and Distribution in Animal Models
Oral Bioavailability and Systemic Exposure in Animals
Rolapitant (B1662417) demonstrates notable oral bioavailability and systemic exposure in animal models, a key characteristic for its efficacy as a neurokinin-1 (NK-1) receptor antagonist. nih.gov Studies in various preclinical species have been fundamental in establishing its pharmacokinetic profile. Following oral administration, rolapitant is readily absorbed, with detectable plasma concentrations observed within 30 minutes. nih.gov The maximum plasma concentration (Cmax) is typically reached after approximately four hours. nih.gov
The systemic exposure to rolapitant, as measured by the area under the curve (AUC), increases with the dose. nih.gov For instance, a four-fold increase from the standard therapeutic dose resulted in a 3.1-fold increase in Cmax and a 3.7-fold increase in AUC, indicating a greater than proportional increase in exposure with higher doses. nih.gov Interestingly, the presence of a high-fat meal does not significantly impact the absorption of rolapitant. nih.govnih.gov
In healthy volunteers, the absolute oral bioavailability of rolapitant was determined to be approximately 100%, indicating complete absorption from the gastrointestinal tract. nih.gov This high bioavailability is a significant advantage, ensuring that a consistent and predictable amount of the drug reaches the systemic circulation.
A comparison between an intravenous emulsion and the oral tablet formulation in a relative bioavailability study showed that the systemic exposures (AUC0-inf and AUC0-120h) to both rolapitant and its major active metabolite were comparable, further supporting its excellent oral absorption. fda.gov
Table 1: Pharmacokinetic Parameters of Rolapitant in Animal Models
| Parameter | Value | Species/Conditions |
| Time to Detection in Plasma | Within 30 minutes | Animal Models |
| Time to Maximum Concentration (Tmax) | ~4 hours | Animal Models |
| Oral Bioavailability | ~100% | Healthy Volunteers |
| Effect of High-Fat Meal on Absorption | Not significant | Humans |
Blood-Brain Barrier Penetration and Central Nervous System Distribution in Preclinical Species
A critical aspect of rolapitant's pharmacological activity is its ability to cross the blood-brain barrier (BBB) and exert its effects on NK-1 receptors within the central nervous system (CNS). nih.govnih.gov Preclinical studies have confirmed that rolapitant is highly penetrant into the CNS. nih.gov
Positron Emission Tomography (PET) imaging studies in healthy human volunteers have provided direct evidence of rolapitant's brain receptor occupancy. nih.gov These studies revealed that NK-1 receptor occupancy in the brain increased with escalating oral doses of rolapitant. nih.gov A 180-mg oral dose resulted in near-saturable binding to NK-1 receptors, with a mean occupancy of 94% at 120 hours post-dose. nih.gov A pharmacokinetic-pharmacodynamic model predicted that plasma concentrations of rolapitant greater than 348 ng/mL would lead to over 90% NK-1 receptor occupancy in the cerebral cortex for up to 120 hours. nih.gov
The ability of rolapitant to effectively penetrate the CNS is a key determinant of its antiemetic efficacy, as it can block the action of substance P at NK-1 receptors in the brain stem centers that control the emetic reflex. nih.gov
Tissue Distribution Profiles in Animal Studies
While specific details on comprehensive tissue distribution studies in various animal models are not extensively detailed in the provided search results, the available information indicates that rolapitant is distributed to the brain, as evidenced by its CNS penetration and receptor occupancy. nih.govnih.govnih.gov Excretion studies in humans show that after a single dose, the majority of the drug is eliminated through the feces (73%) and a smaller portion in the urine (14.2%) over a six-week period, suggesting significant hepatobiliary excretion. nih.gov This implies distribution to the liver for metabolism and subsequent excretion. The high plasma protein binding of 99.8% suggests that the distribution into tissues is a key factor in its long half-life. drugbank.com
Metabolism and Metabolite Identification
Primary Metabolic Pathways via Cytochrome P450 Enzymes (e.g., CYP3A4)
The primary route of metabolism for rolapitant is through the cytochrome P450 (CYP) enzyme system, specifically CYP3A4. nih.govdrugbank.comnih.gov This enzyme is responsible for the biotransformation of rolapitant in the liver. nih.gov Unlike some other NK-1 receptor antagonists, rolapitant is characterized as neither an inhibitor nor an inducer of CYP3A4 in vitro, which is a significant advantage in minimizing drug-drug interactions. nih.gov
Studies investigating the co-administration of rolapitant with known CYP3A4 modulators have further elucidated its metabolic pathway. When administered with ketoconazole (B1673606), a strong CYP3A4 inhibitor, there was no significant effect on the maximum concentration of rolapitant and only a minor increase in its area under the concentration-time curve. nih.gov Conversely, co-administration with rifampin, a potent CYP3A4 inducer, led to a substantial decrease in rolapitant exposure. nih.gov This confirms that CYP3A4 is the major enzyme responsible for its clearance.
Characterization of Major Active Metabolites (e.g., M19)
The formation of M19 is delayed, with its maximum concentration (Tmax) occurring at approximately 120 hours after administration of the parent drug. nih.gov The half-life of M19 is approximately 158 hours, which is comparable to the long half-life of rolapitant itself (169 to 183 hours). nih.gov The systemic exposure of M19 has been shown to be comparable between intravenous and oral administration of rolapitant. fda.gov
Identification of Inactive Metabolites
In the biotransformation of rolapitant, a key metabolic pathway involves its conversion by the cytochrome P450 enzyme CYP3A4. europa.eunih.gov This process results in the formation of a major active metabolite known as M19 (SCH 720881). nih.gov The exposure to M19 in plasma is significant, representing approximately 50% of the exposure to the parent compound, rolapitant. europa.eu The median time to reach the maximum plasma concentration for M19 is about 120 hours, and it has a mean half-life of 158 hours. nih.gov
In Vitro Hepatic Microsomal Studies
In vitro studies utilizing hepatic microsomes are crucial for characterizing the metabolic pathways of new chemical entities. nih.govresearchgate.net These studies have been instrumental in understanding the metabolism of rolapitant. It has been established that rolapitant is primarily metabolized by the CYP3A4 isoform of the cytochrome P450 enzyme system. europa.eunih.gov
Unlike some other neurokinin-1 (NK-1) receptor antagonists, rolapitant does not inhibit or induce the CYP3A4 enzyme. nih.govnih.gov This is a significant finding from in vitro studies, as it suggests a lower potential for certain drug-drug interactions. nih.gov Specifically, rolapitant does not significantly affect the pharmacokinetics of midazolam, a known sensitive substrate of CYP3A4. nih.gov
However, in vitro evidence and clinical observations indicate that rolapitant is an inhibitor of CYP2D6. europa.eunih.gov This inhibition can lead to increased plasma concentrations of drugs that are metabolized by CYP2D6. europa.eumedscape.com Additionally, rolapitant has been identified as an inhibitor of the Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp), which can also lead to interactions with substrates of these transporters. europa.eu In vitro studies have confirmed that rolapitant is not an inhibitor of CYP2E1. europa.eu
Excretion Kinetics and Elimination Half-Life in Preclinical Species
Fecal and Urinary Excretion Pathways
The elimination of rolapitant from the body occurs primarily through the hepatic and biliary route, with a smaller contribution from renal excretion. europa.eu Following a single oral administration, the majority of the dose is excreted in the feces. medscape.com Specifically, approximately 73% of a single oral dose is recovered in the feces, while about 14.2% is found in the urine. medscape.com
Long Elimination Half-Life in Animals
A prominent characteristic of rolapitant observed in preclinical and clinical studies is its long elimination half-life. nih.govnih.gov Following single oral doses in humans, the mean terminal half-life of rolapitant has been reported to range from 169 to 183 hours, which is approximately 7 days. europa.eunih.govmedscape.com This extended half-life is independent of the dose administered. europa.eu In studies with intravenous administration in healthy subjects, the half-life was observed to be between 135 and 231 hours. nih.gov The apparent total clearance of rolapitant has been calculated to be 0.96 L/hour in cancer patients. europa.eu This slow elimination results in the accumulation of the drug in the body with multiple doses. europa.eunih.gov
Table 1: Elimination Half-Life of Rolapitant
| Administration Route | Population | Half-Life (hours) |
| Oral | Healthy Subjects | 169 - 183 |
| Intravenous | Healthy Subjects | 135 - 231 |
Preclinical Pharmacodynamics and Efficacy in Animal Models of Emesis
Anti-Emetic Activity in Animal Models
The ferret is considered a primary model for emesis research due to its physiological response to emetic stimuli, which closely mirrors that of humans. nih.govndineuroscience.com
Ferret Emesis Model (Cisplatin-Induced and Apomorphine-Induced)
The ferret model is widely recognized as the gold standard for assessing the efficacy of anti-emetic agents. ndineuroscience.com Studies using this model have been instrumental in demonstrating the anti-emetic properties of NK-1 receptor antagonists. ndineuroscience.com
Cisplatin (B142131), a chemotherapeutic agent, is known to induce both acute and delayed emesis in ferrets, providing a robust model to test potential anti-emetic drugs. nih.govnih.gov Research has shown that cisplatin administration in ferrets leads to a significant number of emetic events over several hours. nih.gov Similarly, apomorphine, a dopamine (B1211576) agonist, is used to induce an acute emetic response, further validating the ferret's utility in emesis studies. nih.govnih.gov In this model, rolapitant (B1662417) has been evaluated for its ability to counteract the emetic effects of these agents.
Aprepitant (B1667566), another NK-1 receptor antagonist, has been shown to antagonize cisplatin-induced emesis in ferrets. nih.gov For instance, in one study, cisplatin at a dose of 8mg/kg induced a mean of 371.8 emetic events over 72 hours, which was effectively antagonized by aprepitant. nih.gov Apomorphine-induced emesis, characterized by a rapid onset of retching and vomiting, is also a key measure. nih.gov
| Emetic Agent | Dose | Observation Period | Number of Emetic Events (Control) | Effect of NK-1 Antagonist |
|---|---|---|---|---|
| Cisplatin | 8mg/kg, i.p. | 72 hours | 371.8 ± 47.8 | Antagonized by aprepitant (1mg/kg, p.o.) |
| Apomorphine | 0.25mg/kg, s.c. | 2 hours | 38.8 ± 8.7 | Abolished by domperidone (B1670879) (0.1mg/kg, s.c.) |
Gerbil Foot-Tapping Assay (NK1 Agonist-Induced)
The gerbil foot-tapping assay is a recognized behavioral model used to assess the central activity of NK-1 receptor antagonists. nih.govnih.gov The administration of an NK-1 receptor agonist, such as GR73632, induces a characteristic and vigorous foot-tapping response in gerbils. nih.gov This model is particularly useful for differentiating between centrally acting and peripherally restricted compounds. nih.gov
Studies have demonstrated that CNS-penetrant NK-1 receptor antagonists effectively inhibit this agonist-induced foot-tapping behavior. nih.gov The potency of these antagonists in the gerbil foot-tapping assay correlates well with their occupancy of NK-1 receptors in the brain. capes.gov.br For example, the antagonist CP-99,994 has been shown to inhibit foot-tapping induced by intracerebroventricular infusion of GR73632. nih.gov
| NK-1 Agonist | Induction Method | Observed Behavior | Inhibitory Compound Example | Significance |
|---|---|---|---|---|
| GR73632 | Intracerebroventricular infusion | Vigorous hind foot tapping | CP-99,994 | Assesses central NK-1 receptor antagonism |
| GR73632 | Systemic administration | Chromodacryorrhoea | CP-99,994, L-743,310 | Assesses peripheral NK-1 receptor antagonism |
Dose-Response Relationships in Preclinical Efficacy
Preclinical studies have established a clear dose-response relationship for rolapitant's efficacy. Positron Emission Tomography (PET) imaging studies in healthy human volunteers have shown that NK-1 receptor occupancy in the brain increases with escalating doses of rolapitant. nih.gov A single oral dose of 180 mg of rolapitant (equivalent to 200 mg of rolapitant hydrochloride) resulted in near-saturable binding to NK-1 receptors, with a mean occupancy of over 90% at 120 hours post-dose. nih.govdovepress.com
Pharmacokinetic and pharmacodynamic modeling predicted that plasma concentrations of rolapitant greater than 348 ng/mL would lead to over 90% NK-1 receptor occupancy in the cortex. nih.gov This long-lasting receptor occupancy supports the clinical use of a single dose of rolapitant for the prevention of delayed CINV. nih.gov
Mechanistic Preclinical Toxicology Investigations
Observations from Single-Dose and Repeat-Dose Animal Studies (e.g., convulsions in monkeys)
Toxicology studies are a critical component of preclinical evaluation. While specific details regarding convulsions in monkeys for rolapitant were not found in the provided search results, single and multiple ascending dose studies in healthy human subjects have been conducted. nih.gov In these studies, intravenous rolapitant was found to be safe and well-tolerated. nih.gov The most common treatment-related adverse events were mild and included headache, dry mouth, and dizziness. nih.gov
It is important to note that a study investigating the effects of high doses of rolapitant in developing chick embryos reported morphological and skeletal abnormalities, suggesting potential teratogenic effects at high concentrations. scienceopen.comnih.gov
Genotoxicity and Carcinogenicity Research in Animal Models
Rolapitant has been evaluated for its potential to cause genetic damage and cancer through a series of nonclinical toxicology studies.
Carcinogenicity Two-year carcinogenicity studies were conducted to assess the carcinogenic potential of rolapitant in both CD-1 mice and Sprague-Dawley rats. fda.gov In these studies, there were no neoplastic findings related to the drug in mice at doses up to 135 mg/kg per day. fda.gov
Mutagenesis Rolapitant was evaluated in a battery of genotoxicity assays. It was found to be not mutagenic in the in vitro bacterial reverse mutation assay, commonly known as the Ames test. Furthermore, it did not show clastogenic activity in the in vitro chromosomal aberration assay using human peripheral blood lymphocytes. In an in vivo context, rolapitant was not clastogenic in the rat micronucleus assay.
Developmental and Reproductive Toxicity Studies in Animal Models
The effects of rolapitant on development and reproduction have been investigated in several animal models, including rats, rabbits, and chick embryos.
Rat and Rabbit Studies In animal reproduction studies, rolapitant hydrochloride was administered orally to pregnant rats and rabbits during the period of organogenesis. In these studies, no teratogenic effects or signs of embryo-fetal toxicity were observed at doses up to 1.2 and 2.9 times the maximum recommended human dose (MRHD) in rats and rabbits, respectively. fda.gov However, in a study where rats were treated with rolapitant, signs of maternal toxicity, such as a decrease in body weight gain and food intake, were noted during the first week. nih.gov
A study on the pre- and post-natal development in rats involved oral administration of rolapitant during organogenesis and lactation. When female rats were administered rolapitant, it was found to impair fertility in a reversible manner. fda.gov At doses of 22.5 and 45 mg/kg/day, which are approximately 1.3 and 2.6 times the recommended human dose based on body surface area, there was a noted decrease in the average number of implantation sites, corpora lutea, and viable embryos. fda.gov
Chick Embryo Studies Multiple studies using White Leghorn (Gallus domesticus) chicken eggs have explored the teratogenic potential of rolapitant. nih.gov These studies provide evidence that high doses of rolapitant can lead to adverse developmental outcomes. nih.gov
In one study, rolapitant was administered on the fifth day of incubation at concentrations of 0.00039 mg, 0.0005 mg, 0.00075 mg, 0.001 mg, and 0.00125 mg. nih.gov The results indicated a dose-dependent increase in mortality in the experimental groups compared to control groups receiving normal saline. nih.gov A significant difference in mortality was observed at the higher doses of 0.001 mg and 0.00125 mg. nih.gov
Another study using chick embryos found that as the dose of rolapitant was increased from 0.18 mg to 0.36 mg, the percentile lethality increased. nih.gov The odds ratio for lethality was 1.175 at 0.18 mg and 1.313 at 0.36 mg compared to controls. nih.gov This research also noted a significant decrease in the weight and crown-rump (CR) length of the embryos at these doses, suggesting a growth-inhibiting effect. nih.gov
Table 1: Effect of Rolapitant on Mortality and Growth in Chick Embryos
| Dose | Mortality Rate (Experimental vs. Control) | Effect on Weight | Effect on Crown-Rump Length | Source |
|---|---|---|---|---|
| 0.18 mg | 8% vs. 2% (Odds Ratio: 1.175) | Significant decrease (p=0.0270) | Not specified | nih.gov |
| 0.36 mg | 16% vs. 4% (Odds Ratio: 1.313) | Significant decrease (p<0.0001) | Significant decrease (p<0.0001) | nih.gov |
| 0.001 mg | Statistically significant increase (p=0.0377) | Significant decrease | Significant decrease | nih.gov |
| 0.00125 mg | Statistically significant increase (p=0.0073) | Significant decrease | Significant decrease | nih.gov |
Morphological and skeletal examinations revealed further dose-dependent effects. Abnormalities such as poor ossification, bent and displaced skeletal structures, yolk sac retraction, hematoma, and scanty feathers were observed, particularly in the higher dose groups. nih.gov Histopathological analysis of the brain (cerebral cortex) in developing chick embryos showed significant findings in the higher dose groups, including neuronophagia, perineural vacuolation, mild to moderate degenerative changes, and some hemorrhagic spots. nih.gov These findings suggest that high doses of rolapitant can be toxic and have a teratogenic effect on developing chick embryos. nih.gov
Preclinical Abuse Potential Research
Information regarding dedicated preclinical studies to assess the abuse potential of rolapitant, such as drug self-administration or drug discrimination studies in animal models, was not identified in the reviewed literature. Such studies are standard for evaluating the reinforcing properties and abuse liability of new chemical entities, particularly those acting on the central nervous system. nih.gov The "gold standard" for measuring the reinforcing effects of drugs in animals is the self-administration model, which is a reliable predictor of abuse liability in humans. nih.gov Drug discrimination is another key preclinical assay used to examine the neuropharmacological mechanisms of CNS-acting drugs in whole animals. nih.gov The absence of such published studies for rolapitant suggests that it may not have been identified as having a high potential for abuse during its development.
Drug Drug Interaction Research at the Preclinical and Mechanistic Level
Cytochrome P450 Enzyme Interactions
Preclinical and clinical studies have consistently demonstrated that rolapitant (B1662417) is a moderate inhibitor of CYP2D6. nih.govnih.gov This inhibition is notable for its persistence, lasting for at least seven days after a single administration. nih.govnih.govnih.gov In a study involving healthy subjects, co-administration of rolapitant with dextromethorphan (B48470), a known CYP2D6 substrate, resulted in a significant increase in dextromethorphan's systemic exposure. nih.gov Specifically, the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of dextromethorphan were increased by 2.2- to 3.3-fold on days 7 and 14 after a single oral dose of rolapitant. nih.gov
Mechanistic studies have explored the nature of this inhibition. While the prolonged duration of inhibition initially suggested a potential for mechanism-based inactivation, further investigation revealed that rolapitant acts as a mixed, reversible inhibitor of CYP2D6. nih.gov In vitro assays showed no evidence of time- and concentration-dependent inactivation of CYP2D6 by rolapitant. nih.gov Molecular dynamics simulations indicated that rolapitant can adopt multiple low-energy binding conformations near the active site of the enzyme, but not in a manner consistent with metabolism. nih.gov The determined inhibitory constant (Ki) values were 20 µM with bufuralol (B1668043) and 34 µM with dextromethorphan as reporter substrates. nih.gov
Table 1: Effect of Rolapitant on CYP2D6 Substrate (Dextromethorphan) Pharmacokinetics
| Parameter | Day | Geometric Mean Ratio (GMR) | Fold Increase |
| Cmax | 7 | 2.3 | 2.3-fold |
| 14 | 2.8 | 2.8-fold | |
| AUC0–inf | 7 | 2.6 | 2.6-fold |
| 14 | 3.3 | 3.3-fold |
Data from a study in healthy subjects co-administered rolapitant and dextromethorphan. nih.gov
In contrast to its effect on CYP2D6, research indicates that rolapitant is neither a clinically relevant inhibitor nor an inducer of CYP3A4. nih.govnih.gov This is a distinguishing feature compared to other approved NK-1 receptor antagonists. nih.govdrugbank.com Rolapitant itself is primarily metabolized by CYP3A4. nih.govnih.gov
A drug-drug interaction study with midazolam, a sensitive CYP3A4 substrate, found that co-administration with rolapitant did not lead to any essential changes in the pharmacokinetic profiles of midazolam or its metabolite, 1-hydroxy midazolam. nih.gov This finding confirms the lack of significant CYP3A4 inhibition or induction by rolapitant in a clinical setting. nih.gov
Further studies have examined the impact of potent CYP3A4 modulators on rolapitant's pharmacokinetics. Co-administration with the strong CYP3A4 inhibitor ketoconazole (B1673606) resulted in only a minimal (approximately 20%) increase in the AUC of rolapitant, with no effect on its maximum concentration. nih.gov Conversely, co-administration with the strong CYP3A4 inducer rifampin led to a substantial reduction in rolapitant exposure, with an 87% decrease in AUC. nih.gov
In vitro studies using human liver microsomes suggested that rolapitant has minimal inhibitory effects on several other CYP isoforms, including CYP2B6, CYP2C8, CYP2C9, and CYP2C19, with inhibitory concentrations (IC50) greater than 7 μM. nih.gov
Table 2: Summary of Rolapitant's Interaction with Various CYP Isoforms
| CYP Isoform | Substrate | Effect of Rolapitant | Clinical Significance |
| CYP2D6 | Dextromethorphan | Significant increase in exposure | Moderate Inhibition |
| CYP3A4 | Midazolam | No significant change in exposure | No Inhibition or Induction |
| CYP2C9 | Tolbutamide | No effect on systemic exposure | No significant interaction |
| CYP2C19 | Omeprazole | Minor excursions outside no-effect limits | Not clinically significant |
| CYP2B6 | Efavirenz | Minor excursions outside no-effect limits | Not clinically significant |
| CYP2C8 | Repaglinide | Minor excursions outside no-effect limits | Not clinically significant |
Drug Transporter Protein Interactions
Preclinical and clinical studies have established that oral rolapitant is an inhibitor of the Breast Cancer Resistance Protein (BCRP). nih.govnih.govnih.govresearchgate.net BCRP is an efflux transporter present in various tissues, including the gastrointestinal tract, liver, and at the blood-brain barrier, and it plays a role in the disposition of many drugs. nih.govresearchgate.net
A clinical drug-drug interaction study evaluated the effect of oral rolapitant on sulfasalazine (B1682708), a BCRP probe substrate. nih.gov The results showed a significant increase in sulfasalazine exposure, with the peak concentration and AUC increasing by 140% and 127%, respectively. nih.gov In contrast, intravenous administration of rolapitant did not produce clinically significant effects on sulfasalazine pharmacokinetics. nih.gov
Table 3: Effect of Oral Rolapitant on BCRP Substrate (Sulfasalazine) Pharmacokinetics
| Parameter | Geometric Mean Ratio (GMR) | 90% Confidence Interval (CI) | Percent Increase |
| Peak Concentration | 2.40 | 2.02-2.86 | 140% |
| AUC | 2.27 | 1.94-2.65 | 127% |
Data from a study in healthy volunteers co-administered oral rolapitant and sulfasalazine. nih.gov
Oral rolapitant has also been identified as an inhibitor of P-glycoprotein (P-gp), another important efflux transporter. nih.govnih.gov P-gp is widely distributed and affects the absorption and distribution of numerous drugs. youtube.com
In a clinical study, co-administration of oral rolapitant with digoxin (B3395198), a P-gp substrate, resulted in a 71% increase in the peak concentration and a 30% increase in the AUC of digoxin. nih.gov Similar to the findings with BCRP, intravenous rolapitant did not cause clinically significant changes in digoxin's pharmacokinetics. nih.gov
Table 4: Effect of Oral Rolapitant on P-gp Substrate (Digoxin) Pharmacokinetics
| Parameter | Geometric Mean Ratio (GMR) | 90% Confidence Interval (CI) | Percent Increase |
| Peak Concentration | 1.71 | 1.49-1.95 | 71% |
| AUC | 1.30 | 1.19-1.42 | 30% |
Data from a study in healthy volunteers co-administered oral rolapitant and digoxin. nih.gov
Mechanistic Consequences for Substrate Transport
Rolapitant hydrate (B1144303) hydrochloride's potential for drug-drug interactions is primarily linked to its inhibitory effects on key drug transporters, notably P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). nih.govresearchgate.netnih.gov Unlike other neurokinin-1 (NK-1) receptor antagonists, rolapitant does not induce or inhibit the cytochrome P450 enzyme CYP3A4, a significant point of differentiation in its interaction profile. researchgate.netnih.govdrugbank.comnih.gov However, it is a moderate inhibitor of the enzyme CYP2D6. nih.goveuropa.eu Preclinical and mechanistic studies have elucidated how rolapitant's inhibition of these pathways can alter the pharmacokinetics of co-administered drugs.
P-glycoprotein (P-gp) Inhibition Oral rolapitant is an established inhibitor of the P-gp efflux transporter. europa.eumedscape.com This inhibition can lead to increased plasma concentrations of drugs that are P-gp substrates, potentially heightening their effects and risk of adverse reactions. medscape.com A clinical drug interaction study demonstrated that when a single 180 mg dose of rolapitant was co-administered with digoxin, a known P-gp substrate, the maximum plasma concentration (Cmax) of digoxin increased by 70% and its area under the curve (AUC) increased by 30%. europa.eu Consequently, monitoring is recommended when rolapitant is used with other P-gp substrates, especially those with a narrow therapeutic index. europa.eumedscape.com
Table 1: Effect of Rolapitant on P-gp Substrate Pharmacokinetics
| P-gp Substrate | Change in Cmax | Change in AUC |
|---|---|---|
| Digoxin | ▲ 70% | ▲ 30% |
Data derived from a clinical study involving co-administration of rolapitant and digoxin. europa.eu
Other P-gp substrates that may be affected by co-administration with rolapitant include dabigatran (B194492) and colchicine. europa.eu
Breast Cancer Resistance Protein (BCRP) Inhibition Rolapitant is also an inhibitor of BCRP, another important drug efflux transporter. nih.govresearchgate.neteuropa.eu This inhibition can increase the systemic exposure of BCRP substrate drugs. europa.eu In a study with sulfasalazine, a BCRP substrate, co-administration of a single 180 mg dose of rolapitant resulted in an approximate two-fold increase in both the Cmax and AUC of sulfasalazine. europa.eu Caution is advised when rolapitant is used concurrently with BCRP substrates, particularly those with a narrow therapeutic range. nih.gov
Table 2: Effect of Rolapitant on BCRP Substrate Pharmacokinetics
| BCRP Substrate | Change in Cmax | Change in AUC |
|---|---|---|
| Sulfasalazine | ▲ ~2-fold | ▲ ~2-fold |
Data based on a study of co-administration of rolapitant and sulfasalazine. europa.eu
Examples of BCRP substrates where interaction could be clinically significant include methotrexate, irinotecan, topotecan, mitoxantrone, and rosuvastatin. nih.goveuropa.eu
Organic Anion Transporting Polypeptide (OATP) Inhibition The effect of rolapitant on hepatic uptake transporters has also been investigated. In vitro studies indicate that rolapitant is not expected to cause clinically relevant inhibition of OATP1B1. europa.eu However, its potential to inhibit OATP1B3 has not been definitively determined. europa.eu Therefore, caution is recommended when rolapitant is combined with known substrates of OATP1B3, such as certain statins, bosentan, and fexofenadine. europa.eu
Cytochrome P450 2D6 (CYP2D6) Inhibition While not a transporter, the inhibition of the CYP2D6 metabolic enzyme by rolapitant directly affects the plasma concentration and transport of its substrates. Rolapitant is a moderate inhibitor of CYP2D6, and this effect is long-lasting, persisting for at least seven days after a single dose. nih.goveuropa.eu A study showed that a single dose of rolapitant increased the exposure of dextromethorphan, a CYP2D6 substrate, by 3-fold when measured seven days later. europa.eu This necessitates caution when using rolapitant with CYP2D6 substrates that have a narrow therapeutic margin, such as thioridazine, pimozide, and propafenone. europa.eu
Advanced Research and Analytical Methodologies for Rolapitant Hydrate Hydrochloride
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for Research Sample Analysis
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable tools in the analysis of rolapitant (B1662417) hydrate (B1144303) hydrochloride. HPLC is a cornerstone technique for separating, identifying, and quantifying each component in a mixture. For rolapitant, it is critically used to confirm the purity of synthesized batches, with standards often exceeding 99%. selleckchem.commdpi.com In pharmacokinetic studies, HPLC methods are developed to be highly sensitive and precise for the quantification of rolapitant and its metabolites in biological matrices like plasma. researchgate.net This allows researchers to track the drug's concentration over time.
Coupled with HPLC, Mass Spectrometry provides detailed information about the mass and structure of the molecules. Following separation by HPLC, the analyte enters the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio. This is crucial for identifying metabolites of the parent drug. For instance, rolapitant is known to be metabolized primarily by the Cytochrome P450 3A4 (CYP3A4) enzyme to form its major active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant). drugbank.comeuropa.eu The characterization and quantification of such metabolites are essential for understanding the drug's complete metabolic profile.
Table 1: HPLC and MS in Rolapitant Analysis
| Technique | Application in Rolapitant Research | Key Findings/Purpose | Citation |
| HPLC | Purity assessment of drug substance. | Confirms purity of rolapitant batches (e.g., >98%). | mdpi.com |
| Quantification in biological samples. | Enables pharmacokinetic analysis by measuring drug concentration in plasma over time. | researchgate.net | |
| Mass Spectrometry (MS) | Metabolite identification and characterization. | Identified the major active metabolite, M19 (C4-pyrrolidine-hydroxylated rolapitant). | drugbank.comeuropa.eu |
| Structural elucidation. | Confirms the mass and fragmentation pattern of rolapitant and its byproducts. | drugbank.com |
Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Structural Confirmation
The definitive three-dimensional structure of rolapitant hydrate hydrochloride is elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. These techniques provide unambiguous confirmation of the molecule's complex atomic arrangement. mdpi.commdpi.com
X-ray Crystallography is a powerful technique that determines the precise spatial arrangement of atoms within a crystal. To perform this, a pure crystalline sample of rolapitant hydrochloride is required. mdpi.com This crystal is bombarded with X-rays, and the resulting diffraction pattern is analyzed to create a detailed three-dimensional electron density map of the molecule. From this map, the exact positions of individual atoms, bond lengths, and bond angles can be determined, confirming the molecule's spirocyclic structure and stereochemistry. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary structural information, particularly for the molecule in solution, and is also a powerful tool for analyzing the solid state. mdpi.com Techniques like 1H and 13C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. This helps to confirm the connectivity of the atoms within the molecule. Advanced NMR techniques can establish through-bond and through-space correlations, further solidifying the structural assignment made by X-ray crystallography. mdpi.commdpi.com For rolapitant, NMR is vital for confirming the presence and connectivity of its key functional groups, such as the bis(trifluoromethyl)phenyl moiety and the azaspiro[4.5]decan-2-one core. nih.gov
Quantitative Receptor Autoradiography and Imaging Techniques (e.g., PET ligands for NK1)
Understanding how rolapitant interacts with its target, the NK-1 receptor, within the body is crucial. Quantitative receptor autoradiography and advanced imaging techniques like Positron Emission Tomography (PET) are used to visualize and quantify this interaction in tissues. nih.govcriver.com
Quantitative Receptor Autoradiography is a laboratory technique used to map the distribution and density of receptors in tissue sections. nih.gov Cryostat sections of tissue (e.g., brain tissue) are incubated with a radiolabeled ligand that binds specifically to the target receptor—in this case, the NK-1 receptor. By measuring the radioactivity, researchers can determine the precise location and concentration of NK-1 receptors. nih.govcriver.com This method can be used to assess how rolapitant competes with the radioligand for binding to the NK-1 receptor, thereby providing a quantitative measure of its receptor occupancy in vitro.
Positron Emission Tomography (PET) is a non-invasive in-vivo imaging technique that allows for the visualization and quantification of receptor occupancy in living subjects, including humans. nih.gov For NK-1 receptor imaging, a specific PET ligand (a molecule that binds to the NK-1 receptor and is labeled with a positron-emitting isotope) is administered. nih.gov In studies with rolapitant, PET imaging has been used to determine the degree of NK-1 receptor occupancy in the brain at various doses. nih.gov Research has shown that rolapitant achieves high levels of NK-1 receptor occupancy (over 90%) and that this occupancy is long-lasting, which is consistent with the drug's long half-life. nih.govareeo.ac.ir
Table 2: Rolapitant NK-1 Receptor Occupancy via PET Imaging
| Rolapitant Oral Dose | Time Post-Dose | Mean NK-1 Receptor Occupancy (Cortex) | Citation |
| 4.5 mg - 180 mg | 120 hours | Occupancy increased with dose (not dose-proportional). | nih.gov |
| 180 mg | 120 hours | ~94% | nih.gov |
In Vitro-In Vivo Correlation (IVIVC) Methodological Research in Preclinical Contexts
In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical model that relates an in vitro property of a dosage form to an in vivo response. allucent.comnih.gov The goal is to establish a relationship where the in vitro dissolution or release rate of a drug can reliably predict its in vivo bioavailability, thereby potentially reducing the need for extensive clinical studies. wjarr.comdissolutiontech.com
The development of an IVIVC is particularly important for modified-release formulations and drugs with long half-lives like rolapitant. areeo.ac.irallucent.com In a preclinical context, an IVIVC for rolapitant would involve several steps:
Develop In Vitro Dissolution Methods: Test various formulations of rolapitant with different release rates in a dissolution apparatus. dissolutiontech.com
Conduct Preclinical In Vivo Studies: Administer these different formulations to animal models and collect pharmacokinetic data (i.e., plasma concentration of rolapitant over time). wjarr.com
Data Modeling: The in vivo data is used to calculate the rate and extent of drug absorption. A mathematical model is then created to correlate the in vitro dissolution profiles with the in vivo absorption profiles. nih.gov A Level A correlation, which establishes a point-to-point relationship between the in vitro dissolution rate and the in vivo input rate, is the most informative and is highly recommended by regulatory authorities. allucent.com
For a compound like rolapitant, a successful IVIVC model in the preclinical phase would provide a powerful tool to guide formulation development, set manufacturing quality controls, and predict how minor changes in the formulation might affect its in vivo performance before moving to clinical trials. wjarr.comdissolutiontech.com
Future Research Directions and Unexplored Avenues
Investigation of Novel Roles for NK1 Receptor Antagonism Beyond Emesis in Preclinical Models
The blockade of the NK1 receptor, the primary receptor for Substance P, holds promise for a variety of conditions beyond its current approved use. Preclinical studies have begun to uncover the potential of NK1 receptor antagonists in several therapeutic areas:
Pain and Inflammation: The Substance P/NK1 receptor system is deeply involved in pain transmission and neurogenic inflammation. nih.govnih.gov While initial clinical trials of NK1 receptor antagonists for pain in humans have not been successful, preclinical evidence suggests they can attenuate nociceptive responses sensitized by inflammation or nerve damage. nih.gov Further research in animal models is warranted to explore their potential as adjuncts to opioid analgesics, as they may modulate opioid tolerance and hyperalgesia. nih.govpnas.org
Mood Disorders: The NK1 receptor is expressed in brain regions associated with mood and anxiety. nih.govyoutube.com Preclinical models have shown that NK1 receptor antagonists possess anxiolytic and antidepressant-like effects. youtube.comwikipedia.org However, clinical trials with agents like aprepitant (B1667566) have yielded mixed results for depression and anxiety disorders. oup.com Future preclinical research should focus on more refined models of specific psychiatric conditions to better predict clinical efficacy.
Oncology: A growing body of preclinical evidence suggests that NK1 receptor antagonists, including rolapitant's class-mate aprepitant, may have direct antitumor effects. nih.govnih.gov The NK1 receptor is overexpressed in various cancer cell lines, and its activation by Substance P can promote tumor cell proliferation, migration, and angiogenesis. nih.govmdpi.comwikipedia.org Preclinical studies have demonstrated that NK1 receptor antagonists can inhibit these processes and even enhance the efficacy of chemotherapy. nih.govnih.govmdpi.com
| Therapeutic Area | Preclinical Findings | Key Mediators |
|---|---|---|
| Pain and Inflammation | Attenuation of sensitized nociceptive responses. nih.gov Modulation of opioid tolerance. nih.gov | Substance P, NK1 Receptor |
| Mood Disorders | Anxiolytic and antidepressant-like effects in animal models. youtube.comwikipedia.org | NK1 Receptor in limbic brain regions |
| Oncology | Inhibition of tumor cell proliferation, migration, and angiogenesis. nih.govmdpi.com Enhancement of chemotherapy efficacy. nih.gov | Substance P/NK1 Receptor Axis |
Development of Predictive Preclinical Models for Complex Pharmacokinetic and Pharmacodynamic Interactions
A significant challenge in the development of NK1 receptor antagonists has been the translation of preclinical findings to clinical success, particularly for indications beyond emesis. nih.govoup.com This highlights the need for more sophisticated preclinical models that can accurately predict the complex pharmacokinetic (PK) and pharmacodynamic (PD) interactions of rolapitant (B1662417).
Rolapitant exhibits a long half-life and is a moderate inhibitor of CYP2D6, as well as the BCRP and P-gp transporters. nih.govnih.gov While it does not significantly inhibit or induce CYP3A4, a key advantage over other NK1 receptor antagonists, its interactions with other drugs and transporters require careful consideration. nih.govgoogle.com Future research should focus on:
Humanized Animal Models: Developing animal models with humanized CYP enzymes and drug transporters could provide more accurate predictions of drug-drug interactions in humans.
Physiologically Based Pharmacokinetic (PBPK) Modeling: Integrating in vitro data into PBPK models can simulate the absorption, distribution, metabolism, and excretion of rolapitant in virtual patient populations, helping to predict potential PK variability and drug interactions.
Advanced In Vitro Systems: Utilizing 3D cell cultures and organ-on-a-chip technologies can offer a more physiologically relevant environment to study the effects of rolapitant on cellular function and its interactions with other compounds.
Design of Next-Generation NK1 Receptor Antagonists Based on Rolapitant's Structure-Activity Profile
The unique chemical structure of rolapitant, an azaspiro compound, contributes to its high affinity for the NK1 receptor and its long duration of action. wikipedia.orgnih.gov Understanding the structure-activity relationships (SAR) of rolapitant is crucial for the rational design of next-generation NK1 receptor antagonists with improved properties. mdpi.commdpi.com
Future research in this area should involve:
Computational Modeling and Simulation: Using molecular docking and molecular dynamics simulations to explore the binding of rolapitant and its analogs to the NK1 receptor can provide insights into the key structural features responsible for its potency and selectivity.
Synthesis and Screening of Novel Analogs: Synthesizing a library of rolapitant analogs with systematic modifications to different parts of the molecule and screening them for NK1 receptor binding affinity and functional activity will help to elucidate the SAR. nih.gov
Multi-target Ligand Design: Given the co-localization and interaction of NK1 receptors with other receptor systems, such as opioid receptors, designing chimeric ligands that can modulate both targets simultaneously could offer novel therapeutic strategies for conditions like chronic pain. nih.gov
Application of Advanced "Omics" Technologies in Rolapitant Research (e.g., Proteomics, Pharmacogenomics of NK1 pathway)
The application of "omics" technologies can provide a systems-level understanding of the effects of rolapitant and the role of the NK1 receptor pathway in health and disease.
Proteomics: Analyzing the changes in protein expression and post-translational modifications in response to rolapitant treatment can help to identify novel downstream signaling pathways and biomarkers of drug response.
Pharmacogenomics: Investigating the influence of genetic variations in the tachykinin receptor 1 (TACR1) gene, which encodes the NK1 receptor, and other genes in the Substance P pathway on an individual's response to rolapitant is a critical area of future research. wikipedia.orgwikigenes.orgnih.govnih.govmcw.edu This could lead to the development of personalized medicine approaches, where patients are selected for treatment based on their genetic profile.
| "Omics" Technology | Application in Rolapitant Research | Potential Outcome |
|---|---|---|
| Proteomics | Identify changes in protein expression and signaling pathways following rolapitant administration. | Discovery of novel drug targets and biomarkers. |
| Pharmacogenomics | Study the impact of genetic variations in the TACR1 gene and related pathways on drug response. wikipedia.orgwikigenes.orgnih.govnih.govmcw.edu | Personalized treatment strategies and patient stratification. |
Sustained Release and Novel Delivery System Research for Preclinical Applications
Rolapitant's long half-life is a significant clinical advantage. nih.govwikipedia.org However, for preclinical research and potentially for certain clinical applications, the development of sustained-release formulations and novel delivery systems could offer further benefits.
Injectable Formulations: An intravenous formulation of rolapitant is already under development. nih.gov Research into long-acting injectable formulations, such as microspheres or in situ forming gels, could provide sustained drug levels over extended periods in preclinical models, reducing the need for frequent administration.
Nanoparticle-based Delivery: Encapsulating rolapitant in nanoparticles could potentially enhance its delivery to specific tissues or tumors, improving its therapeutic index and reducing potential off-target effects. nih.gov
Topical or Localized Delivery: For indications such as inflammatory skin conditions or localized pain, developing topical or locally injectable formulations could deliver the drug directly to the site of action, minimizing systemic exposure.
The exploration of these future research directions will undoubtedly unlock the full therapeutic potential of rolapitant and the broader class of NK1 receptor antagonists, paving the way for new and improved treatments for a range of debilitating diseases.
Q & A
Q. How can the crystalline structure and hydrate form of Rolapitant hydrate hydrochloride be experimentally determined?
To characterize the hydrate form, employ single-crystal X-ray diffraction (SCXRD) to resolve the crystal lattice and confirm water molecule coordination. Complementary techniques include:
- Thermogravimetric analysis (TGA) to quantify water loss during heating.
- Dynamic vapor sorption (DVS) to assess hygroscopicity and hydrate stability under varying humidity.
- Solid-state NMR to differentiate between isolated, channel, or ion-coordinated hydrates (e.g., analogous to ondansetron hydrochloride dihydrate structures) .
Q. What methodologies are recommended for assessing the purity and stability of this compound in preclinical formulations?
Use high-performance liquid chromatography (HPLC) with UV/Vis detection to quantify impurities. For stability studies:
Q. How should researchers design pharmacokinetic studies to evaluate Rolapitant’s half-life and CNS penetration?
Conduct in vivo studies in animal models (e.g., rodents) with serial plasma and cerebrospinal fluid (CSF) sampling. Measure Rolapitant levels using LC-MS/MS and correlate with antiemetic efficacy in validated emesis models. Include a control group treated with aprepitant (shorter half-life) for comparative analysis .
Advanced Research Questions
Q. How can conflicting data on Rolapitant’s selectivity for the NK-1 receptor be systematically resolved?
Perform orthogonal binding assays (e.g., radioligand displacement vs. functional cAMP inhibition) under standardized conditions. Variables to control include:
Q. What experimental strategies validate the hydrate form’s role in Rolapitant’s bioavailability and pharmacokinetics?
Compare hydrate vs. anhydrous forms in dissolution studies using biorelevant media (e.g., FaSSIF/FeSSIF). Monitor solubility and dissolution rates via UV spectroscopy or nano-particle tracking . In vivo, administer both forms to animal models and measure plasma AUC (area under the curve) to assess bioavailability differences .
Q. How can researchers optimize synthetic routes to preserve Rolapitant’s hydrate form during large-scale synthesis?
Explore crystallization conditions (e.g., solvent polarity, cooling rates) using process analytical technology (PAT) like in-situ Raman spectroscopy. Characterize intermediates with powder X-ray diffraction (PXRD) to detect phase transformations. Reference hydrate stability diagrams from analogous hydrochloride salts (e.g., ondansetron) .
Q. What in vitro models best recapitulate Rolapitant’s inhibition of substance P signaling in delayed chemotherapy-induced nausea and vomiting (CINV)?
Use primary neuronal cultures or NK-1 receptor-transfected cell lines to measure substance P-induced calcium flux via fluorescence microscopy . Validate with clinical CSF samples from patients receiving Rolapitant, quantifying substance P levels via ELISA .
Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties?
Implement quality-by-design (QbD) principles:
Q. What mechanisms underlie Rolapitant’s prolonged half-life compared to other NK-1 antagonists?
Investigate protein binding kinetics using equilibrium dialysis and CYP3A4 metabolism assays (e.g., human liver microsomes). Perform molecular docking studies to assess Rolapitant’s affinity for plasma proteins (e.g., albumin) vs. aprepitant .
Q. How can researchers ensure reproducibility in Rolapitant studies across laboratories?
- Share standardized protocols (e.g., cell lines, assay conditions) via platforms like Protocols.io .
- Participate in inter-laboratory ring trials to validate key findings (e.g., receptor binding IC₅₀ values).
- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
